molecular formula C9H7BrN2O2 B6353952 Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate CAS No. 1806517-50-9

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B6353952
CAS No.: 1806517-50-9
M. Wt: 255.07 g/mol
InChI Key: DHWXTUDTTDQFJO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of a bromine atom and a carboxylate group in this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Comparison with Similar Compounds

  • Methyl 5-amino-1H-benzo[d]imidazole-7-carboxylate
  • Methyl 5-chloro-1H-benzo[d]imidazole-7-carboxylate
  • Methyl 5-fluoro-1H-benzo[d]imidazole-7-carboxylate

Comparison: Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its amino, chloro, and fluoro counterparts, the bromine derivative may exhibit different pharmacokinetic properties and reactivity patterns, making it suitable for specific applications in drug development and material sciences .

Properties

IUPAC Name

methyl 6-bromo-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWXTUDTTDQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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